![molecular formula C14H17NO5 B2582251 4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid CAS No. 436088-57-2](/img/structure/B2582251.png)

4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid” is a compound used for proteomics research . It has a molecular formula of C12H13NO5 and a molecular weight of 251.24 .

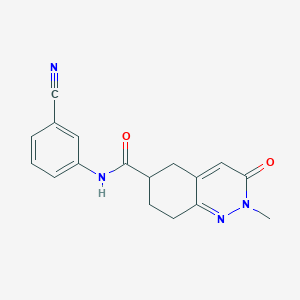

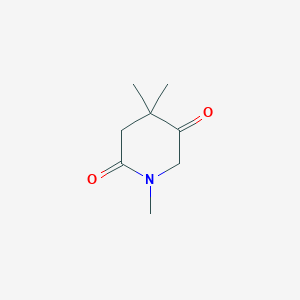

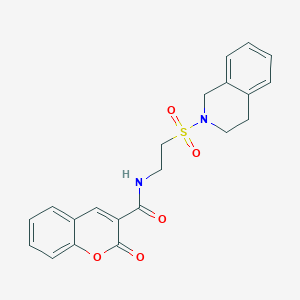

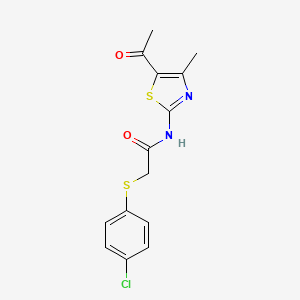

Molecular Structure Analysis

The molecule contains a total of 31 atoms. There are 13 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms .Scientific Research Applications

Anticonvulsant and Antioxidant Activity : Derivatives of 4-(benzo[d][1,3]dioxol-6-yl)-1,4-dihydro-2,6-dimethyl-1-substituted pyridine-3,5-dicarboxylates, similar in structure to the queried compound, have shown significant anticonvulsant and antioxidant activities. These derivatives were synthesized as isosteric analogues of isradipine and nifedipine, highlighting their potential in neurological research (Prasanthi, Prasad, & Bharathi, 2013).

Spasm-Activity Interaction Studies : Compounds related to benzo[1,3]dioxole-carboxylic acids, including variants like 4,7-dimethyl-benzo[1,3]dioxole-5-carboxylic acid, have been prepared and tested for spasm-activity on mice. This indicates the relevance of such compounds in muscular and neurological studies (Dallacker, Reichrath, & Schnackers, 1980).

Polymer Chemistry Applications : Research has been conducted on the reaction of benzoxazine-based phenolic resins with strong and weak carboxylic acids and phenols as catalysts, relevant to the broader family of benzo compounds. This study has implications for materials science and polymer chemistry (Dunkers & Ishida, 1999).

Synthesis of Novel Fragrances : The synthesis of compounds like (1'E)-7-(Prop-1'-enyl)-2H-benzo[b][1,4]dioxepin-3(4H)-one from related dimethyl compounds demonstrates the use of benzo derivatives in creating novel fragrances, highlighting their application in the flavor and fragrance industry (Kraft, Popaj, Müller, & Schär, 2010).

Catalytic Applications in Renewable Chemistry : Investigations into the acid-catalyzed condensation of glycerol with compounds like benzaldehyde and formaldehyde, involving [1,3]dioxolane derivatives, are significant in the context of renewable materials and chemical synthesis (Deutsch, Martin, & Lieske, 2007).

Mechanism of Action

It’s important to note that the study of new compounds is a complex process that involves multiple stages of research, including laboratory studies, animal studies, and clinical trials in humans. Each of these stages provides important information about the compound’s safety, efficacy, and optimal use .

Biochemical Analysis

Biochemical Properties

4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins . This inhibition is significant because prostaglandins play a vital role in inflammation and pain. Additionally, this compound has been found to interact with α-amylase, an enzyme that catalyzes the hydrolysis of starch into sugars . These interactions highlight the compound’s potential as a therapeutic agent in managing inflammation and metabolic disorders.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . This effect is particularly notable in cancer cell lines such as CCRF-CEM and MIA PaCa-2. Furthermore, this compound has been reported to inhibit the proliferation of HeLa cells, indicating its potential as an anticancer agent .

properties

IUPAC Name |

5-(1,3-benzodioxol-5-ylamino)-3,3-dimethyl-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-14(2,7-13(17)18)6-12(16)15-9-3-4-10-11(5-9)20-8-19-10/h3-5H,6-8H2,1-2H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEXWDNLTAIVKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)NC1=CC2=C(C=C1)OCO2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B2582168.png)

![N-[1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2582170.png)

![Tert-butyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B2582173.png)

![N-(acetyloxy)-N-[(E)-(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amine](/img/structure/B2582174.png)

![2-[Acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B2582175.png)

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalene-2-carboxylic acid](/img/structure/B2582184.png)

![9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2582185.png)

![2-[(5-chloropyridin-2-yl)amino]-N-(2-ethoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2582189.png)

![5-chloro-2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2582191.png)